N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
This compound features a benzamide core substituted with a 3-(trifluoromethyl) group, linked via an ethyl chain to a thiazole ring bearing a 3,5-dimethylpyrazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole-thiazole scaffold may contribute to binding interactions with biological targets, such as kinases or receptors.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11-8-12(2)25(24-11)17-23-15(10-27-17)6-7-22-16(26)13-4-3-5-14(9-13)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEGXGJVDGOZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Core Structural Differences
The target compound differs from analogs in the Molecules (2013) study (e.g., compounds 10d , 10e , 10f ) in three key aspects:
Backbone : The target uses a benzamide-ethyl-thiazole-pyrazole scaffold, whereas analogs 10d–10f employ a phenylurea-thiazole-piperazine-acetate framework.
Substituents : The 3-(trifluoromethyl) group on the benzamide contrasts with the para -trifluoromethyl or chloro substituents on the phenylurea moieties in 10d–10f .
Functional Groups: Pyrazole in the target may engage in distinct hydrogen-bonding interactions compared to the urea group in 10d–10f, which is a strong hydrogen-bond donor/acceptor.
Pharmacological Implications
- The target’s pyrazole-thiazole motif might instead modulate allosteric binding sites or protein-protein interactions.
- Metabolic Stability : The trifluoromethyl group in both the target and 10d–10f resists oxidative metabolism, but the piperazine in 10d–10f could introduce metabolic liabilities (e.g., N-oxidation).
Research Findings and Limitations
- Evidence Gaps : While 10d–10f were characterized for yield and mass spectrometry , the target compound lacks publicly available bioactivity or pharmacokinetic data.
- Structural Trade-offs: The target’s benzamide-pyrazole-thiazole architecture may offer novel selectivity profiles but could compromise bioavailability due to higher molecular weight (>400 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
